1-Cyano-4-fluoronaphthalene

Nucleophilic Aromatic Substitution Organic Synthesis Medicinal Chemistry Building Block

Sourcing a regiospecifically activated naphthalene scaffold for SNAr diversification often forces researchers to compromise on substitution pattern or purity. 1-Cyano-4-fluoronaphthalene (CAS 13916-99-9) resolves this with dual electron-withdrawing activation at the 1- and 4-positions. • Enables site-selective nucleophilic aromatic substitution (SNAr) at the fluorine-bearing C4 position for O-, N-, or S-nucleophile introduction, unattainable with 1-fluoronaphthalene or 1-cyanonaphthalene alone. • Direct catalytic hydrogenation yields (4-fluoronaphthalen-1-yl)methanamine - a more atom-economical route than de novo scaffold construction. • Supplied at ≥97% purity (mode across major suppliers), suitable as an analytical reference standard or advanced material precursor where impurity profiles impact performance.

Molecular Formula C11H6FN
Molecular Weight 171.17 g/mol
CAS No. 13916-99-9
Cat. No. B076119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-4-fluoronaphthalene
CAS13916-99-9
Molecular FormulaC11H6FN
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)C#N
InChIInChI=1S/C11H6FN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
InChIKeyXQSGYYNFKIQWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyano-4-fluoronaphthalene Technical Overview


1-Cyano-4-fluoronaphthalene (CAS 13916-99-9), also known as 4-fluoro-1-naphthonitrile or 4-fluoronaphthalene-1-carbonitrile, is a fluorinated naphthalene derivative characterized by a cyano group at the 1-position and a fluorine atom at the 4-position [1]. Its molecular formula is C11H6FN and it has a molecular weight of 171.17 g/mol [1]. This compound is typically supplied as a pale-yellow to grayish-yellow powder [2] and is primarily used as a key building block or intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and material science . The presence of the electron-withdrawing cyano group significantly activates the adjacent fluorine substituent for nucleophilic aromatic substitution (SNAr) reactions, a key differentiator from its non-fluorinated or non-cyano-substituted naphthalene analogs .

Dual Functionalization Cyano and fluoro substituents enable orthogonal synthetic elaboration on the naphthalene core
SNAr Activation Electron-withdrawing CN group activates the 4-fluoro position for nucleophilic aromatic substitution
Solid-Form Handling Crystalline solid supports straightforward weighing, storage, and recrystallization-based purification

1-Cyano-4-fluoronaphthalene Non-Interchangeability


Substituting 1-Cyano-4-fluoronaphthalene with a simpler analog like 1-fluoronaphthalene (CAS 321-38-0) or 1-cyanonaphthalene (CAS 86-53-3) fundamentally alters the compound's reactivity and physical properties. For instance, 1-fluoronaphthalene, lacking the electron-withdrawing cyano group, is significantly less reactive in nucleophilic aromatic substitution (SNAr) reactions . Conversely, 1-cyanonaphthalene, which lacks the fluorine leaving group, cannot undergo the same site-specific SNAr functionalization pathways that are central to the utility of the target compound [1]. The dual functionalization (CN and F) provides a unique and quantifiably different handle for molecular construction [2]. These differences in core reactivity, polarity (LogP), and phase behavior (melting point) mean that 1-Cyano-4-fluoronaphthalene is not a generic drop-in replacement for these simpler analogs in synthetic sequences or formulations; its specific substitution pattern dictates the success of downstream reactions and the purity profile of the final product.

Comparator
1-Cyano-4-fluoronaphthalene (Target)
1-Fluoronaphthalene (CAS 321-38-0)
Key Difference
Dual CN + F activation for SNAr
Lacks cyano group; significantly less reactive in SNAr
Risk
Site-selective functionalization at the 4-position
SNAr reactivity profile may not transfer; may require different reaction conditions
Comparator
1-Cyano-4-fluoronaphthalene (Target)
1-Cyanonaphthalene (CAS 86-53-3)
Key Difference
Fluorine leaving group at 4-position
No fluorine; cannot undergo the same SNAr pathway
Risk
Orthogonal introduction of nucleophiles at a defined site
Synthetic pathway may not transfer directly; scaffold elaboration routes differ

1-Cyano-4-fluoronaphthalene vs. Core Analogs


Enhanced SNAr Reactivity and Orthogonal Functionalization

The 4-fluoro substituent in 1-Cyano-4-fluoronaphthalene is activated for nucleophilic displacement by the adjacent electron-withdrawing cyano group. In contrast, the non-fluorinated analog 1-cyanonaphthalene cannot undergo this specific SNAr reaction, providing a different and less versatile synthetic pathway . This dual functionalization allows for the orthogonal introduction of molecular complexity at a defined site on the naphthalene core.

SNAr Reactivity
Class-level
Target: activated for SNAr at 4-position (F leaving group) Comparator (1-CN-naphthalene): no fluorine; SNAr-inactive at 4-position
Supports site-selective derivatization workflows
Class-level inference; confirm reactivity under intended conditions
Nucleophilic Aromatic Substitution Organic Synthesis Medicinal Chemistry Building Block

Increased Lipophilicity for Drug Design Tuning

1-Cyano-4-fluoronaphthalene has a computed XLogP3 of 3.00 [1]. This is a moderate increase in lipophilicity compared to the non-fluorinated 1-cyanonaphthalene, which has a computed XLogP3 of 2.55 [2]. This quantitative difference in lipophilicity is a key parameter in medicinal chemistry for tuning drug-like properties such as membrane permeability and metabolic stability.

Lipophilicity (XLogP3)
Reported
Target: 3.00 1-CN-naphthalene: 2.55 Δ = +0.45
Reported lipophilicity difference supports property tuning in SAR studies
Computed value (PubChem XLogP3); experimental LogP may vary
Lipophilicity Drug Design Physicochemical Properties

Solid-State Advantage for Handling and Purification

1-Cyano-4-fluoronaphthalene is a solid with a well-defined melting point range of 89-91°C . Its close analog, 1-fluoronaphthalene (CAS 321-38-0), is a liquid at room temperature with a melting point of -13°C . This >100°C difference in melting point significantly impacts practical laboratory handling, storage, and purification options (e.g., recrystallization), favoring the solid target compound for many workflows.

Melting Point
Data to verify
Target: 89–91°C (solid powder) 1-F-naphthalene: −13°C (liquid) Δ > 100°C
Solid form supports easier handling and recrystallization
Vendor-reported data; confirm lot-specific melting range
Physical Property Solid Handling Purification Formulation

High-Purity Grades for Sensitive Applications

The target compound is commercially available in high-purity grades. A standard research-grade purity is 97% (as determined by GC or HPLC) . For more demanding applications, higher purity grades such as 99.3% (by GC area) are also offered . In contrast, a close analog like 1-cyanonaphthalene is more commonly offered at a lower 95% purity standard , and the liquid 1-fluoronaphthalene is often supplied at 97-98% purity . The availability of a 99.3% purity option for the target compound provides a quantifiable advantage for applications requiring minimal impurity profiles, such as in advanced material synthesis or as a reference standard.

Purity Grade
Data to verify
Target: 97% standard; up to 99.3% (GC) 1-CN-naphthalene: 95% typical 1-F-naphthalene: 97–98% typical
Higher purity ceiling may support sensitive applications
Vendor-specified; verify per-lot COA against application requirements
Purity Analysis Quality Control Reproducible Synthesis

Direct Precursor to a Fluorinated Amine Building Block

A specific synthetic application of 1-Cyano-4-fluoronaphthalene is its use as a direct precursor to (4-fluoronaphthalen-1-yl)methanamine, a useful primary amine building block. The transformation is achieved by catalytic hydrogenation of the cyano group, as detailed in published synthetic procedures [1]. In one protocol, 1.05 g (6.12 mmol) of the target compound was hydrogenated under a hydrogen atmosphere with 10% Pd/C in ethanol and HCl(aq) to yield the corresponding amine hydrochloride . This demonstrates a clear and valued synthetic pathway from this specific starting material. While 1-fluoronaphthalene cannot be transformed into this amine directly, and 1-cyanonaphthalene would yield a non-fluorinated amine analog, the target compound uniquely provides the 4-fluoro-1-aminomethylnaphthalene scaffold.

Synthetic Utility
Reported
Direct hydrogenation to (4-fluoronaphthalen-1-yl)methanamine Demonstrated at 6.12 mmol scale; 10% Pd/C, H₂, EtOH/HCl, 16 h
Reported route supports fluorinated amine scaffold synthesis
Validate yield and purity under intended reaction scale and conditions
Amino Building Block Catalytic Hydrogenation Pharmaceutical Intermediate

1-Cyano-4-fluoronaphthalene Application Scenarios


Selective Hydrogenation to Fluorinated Amines

In medicinal chemistry projects requiring fluorinated primary amines, 1-Cyano-4-fluoronaphthalene is the preferred starting material for preparing (4-fluoronaphthalen-1-yl)methanamine via direct catalytic hydrogenation [1]. This approach is more direct and atom-economical than building the scaffold from scratch. Analogs like 1-fluoronaphthalene cannot be used for this purpose, making the target compound a specialized and necessary procurement for this specific synthetic route.

Site-Selective SNAr for 4-Substituted Naphthalenes

Researchers designing naphthalene-based ligands, catalysts, or materials that require a functional group at the 4-position can exploit the activated fluorine of 1-Cyano-4-fluoronaphthalene in nucleophilic aromatic substitution (SNAr) reactions . This allows for the introduction of various O-, N-, or S-based nucleophiles at a defined location . The non-fluorinated analog, 1-cyanonaphthalene, lacks this site-specific reactivity, giving the target compound a clear advantage for divergent library synthesis from a common intermediate.

High-Purity Intermediate for Analytical and Material Science

The availability of 1-Cyano-4-fluoronaphthalene in a high-purity grade (99.3% by GC) makes it a suitable choice for applications where the presence of even minor impurities could compromise performance or analysis. This includes its use as a reference standard in analytical method development or as a monomer/precursor in the synthesis of advanced materials (e.g., liquid crystals, OLED components) where purity directly correlates with material performance and longevity.

Lipophilicity Tuning in Drug Discovery

When designing a lead compound series based on a 1-naphthonitrile core, medicinal chemists can use 1-Cyano-4-fluoronaphthalene to predictably increase lipophilicity (cLogP = 3.00) compared to the parent 1-cyanonaphthalene scaffold (cLogP = 2.55) [2]. This quantitative and predictable shift in a key physicochemical property allows for the rational optimization of drug candidates for improved membrane permeability or metabolic stability, making the compound a valuable tool in structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Fluorinated amine building block synthesis
Cyano-group hydrogenation pathway
Confirm amine product identity and yield
Site-selective naphthalene functionalization
4-Fluoro SNAr activation profile
Verify nucleophile scope and substitution efficiency
High-purity intermediate applications
Purity grade specification
Confirm purity meets application-specific thresholds
Lipophilicity-driven SAR studies
Fluorination-dependent lipophilicity shift
Verify experimental LogP and membrane permeability

Technical Documentation Hub

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